molecular formula C18H22ClN3O4S2 B2805239 N-(2-(5-chlorothiophene-2-sulfonamido)ethyl)-4-pivalamidobenzamide CAS No. 1091444-51-7

N-(2-(5-chlorothiophene-2-sulfonamido)ethyl)-4-pivalamidobenzamide

Cat. No.: B2805239
CAS No.: 1091444-51-7
M. Wt: 443.96
InChI Key: GKAGEPQIMVJAAI-UHFFFAOYSA-N
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Description

N-(2-(5-chlorothiophene-2-sulfonamido)ethyl)-4-pivalamidobenzamide is a complex organic compound that features a combination of sulfonamide, thiophene, and benzamide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(5-chlorothiophene-2-sulfonamido)ethyl)-4-pivalamidobenzamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and product isolation would enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

N-(2-(5-chlorothiophene-2-sulfonamido)ethyl)-4-pivalamidobenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, thiols, under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Thiophene derivatives with various substituents.

Mechanism of Action

The mechanism of action of N-(2-(5-chlorothiophene-2-sulfonamido)ethyl)-4-pivalamidobenzamide depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, inhibiting its activity and thereby modulating a biological pathway. The sulfonamide group is known to interact with enzyme active sites, while the thiophene and benzamide groups can enhance binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-(5-chlorothiophene-2-sulfonamido)ethyl)-4-pivalamidobenzamide is unique due to the presence of the pivaloyl group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its stability and binding properties compared to similar compounds .

Properties

IUPAC Name

N-[2-[(5-chlorothiophen-2-yl)sulfonylamino]ethyl]-4-(2,2-dimethylpropanoylamino)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22ClN3O4S2/c1-18(2,3)17(24)22-13-6-4-12(5-7-13)16(23)20-10-11-21-28(25,26)15-9-8-14(19)27-15/h4-9,21H,10-11H2,1-3H3,(H,20,23)(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKAGEPQIMVJAAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NC1=CC=C(C=C1)C(=O)NCCNS(=O)(=O)C2=CC=C(S2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22ClN3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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